1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetone
Description
Introduction to 1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetone Research
The compound this compound, with the molecular formula C₁₁H₉F₃N₂O and a molecular weight of 242.20 grams per mole, represents a structurally advanced benzimidazole derivative characterized by the presence of a trifluoromethyl group at the 2-position of the benzimidazole ring and an acetone moiety linked via the nitrogen atom at position 1. This unique structural arrangement imparts distinctive physicochemical properties and potential for diverse biological activities, positioning the compound as an object of interest in both fundamental and applied research.
The investigation of this compound is situated within the broader scientific endeavor to explore fluorinated heterocyclic scaffolds, which have gained prominence due to the ability of fluorine substituents to modulate molecular interactions, metabolic stability, and pharmacokinetic profiles. The trifluoromethyl group, in particular, is recognized for its profound influence on the electronic and lipophilic characteristics of molecules, thereby enhancing their suitability for drug development. The benzimidazole core itself has a storied history in medicinal chemistry, serving as a privileged scaffold for the design of therapeutics targeting a wide spectrum of diseases.
This article systematically addresses the historical emergence of benzimidazole chemistry, the significance of such compounds in medicinal research, the current research landscape with a focus on recent synthetic and structural advances, and the scientific motivations guiding ongoing investigations into this compound. The following sections provide a detailed, data-driven, and scientifically rigorous account of each aspect.
Historical Context of Benzimidazole Research
The origins of benzimidazole research trace back to early twentieth-century investigations into the chemical constituents of vitamin B₁₂, wherein the benzimidazole nucleus was first identified as a stable and functionally significant heterocyclic system. The benzimidazole ring system is composed of a fused benzene and imidazole ring, resulting in a bicyclic aromatic structure that offers both chemical stability and the potential for diverse functionalization. The foundational synthesis of benzimidazole typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, yielding the parent compound, while various substituted derivatives can be obtained by employing different aldehydes and subsequent oxidation steps.
The versatility of the benzimidazole scaffold was quickly recognized, leading to its adoption as a core structure in the synthesis of numerous pharmacologically active compounds. Early research focused on elucidating the basic chemical properties of benzimidazole, including its behavior as a base and its ability to form stable complexes with metal ions. These studies laid the groundwork for the subsequent exploration of benzimidazole derivatives as ligands in coordination chemistry and as building blocks for more complex molecular architectures.
By the mid-twentieth century, benzimidazole derivatives had begun to appear in the pharmaceutical landscape, with several compounds demonstrating notable biological activities. The structural adaptability of the benzimidazole ring, particularly the ease with which substituents could be introduced at various positions, facilitated the rational design of molecules with enhanced potency and selectivity. This period also witnessed the emergence of structure-activity relationship studies, which systematically investigated the impact of different substituents on the biological properties of benzimidazole derivatives.
The historical progression of benzimidazole research is marked by a continuous interplay between synthetic innovation and biological discovery. Advances in synthetic methodologies, such as the development of efficient condensation and cyclization reactions, enabled the rapid generation of structurally diverse libraries of benzimidazole compounds. These developments, in turn, fueled the identification of new therapeutic applications, establishing benzimidazole as a privileged scaffold in medicinal chemistry.
The following table summarizes key historical milestones in benzimidazole research, highlighting the evolution of synthetic strategies and the emergence of notable derivatives.
This historical foundation underscores the enduring relevance of benzimidazole chemistry and provides the context for contemporary research on advanced derivatives such as this compound.
Significance in Medicinal Chemistry Research
The benzimidazole scaffold has achieved prominence in medicinal chemistry due to its inherent structural features, which confer both pharmacological versatility and the capacity for targeted molecular design. The fusion of benzene and imidazole rings creates a rigid, planar system that is amenable to diverse chemical modifications, enabling the fine-tuning of physicochemical and biological properties. This adaptability has led to the development of a wide range of benzimidazole-based therapeutics, spanning multiple therapeutic classes.
Benzimidazole derivatives have demonstrated efficacy as anticancer, antiviral, antibacterial, antifungal, antiparasitic, and anti-inflammatory agents, among others. The ability of the benzimidazole core to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with biological targets underpins its utility in drug design. Moreover, the introduction of electron-withdrawing or electron-donating substituents at strategic positions on the benzimidazole ring has been shown to modulate binding affinity, selectivity, and metabolic stability.
The incorporation of fluorinated groups, such as the trifluoromethyl moiety present in this compound, further enhances the medicinal potential of benzimidazole derivatives. Fluorine atoms are known to increase the lipophilicity and metabolic resistance of molecules, often resulting in improved pharmacokinetic profiles and enhanced bioavailability. The trifluoromethyl group, in particular, exerts a pronounced electron-withdrawing effect, which can influence the acidity, basicity, and overall reactivity of the molecule.
Recent research has highlighted the significance of benzimidazole derivatives in the development of novel anticancer agents. The ability of these compounds to interact with DNA, inhibit key enzymes such as topoisomerases, and disrupt microtubule dynamics has been extensively documented. Structure-activity relationship studies have revealed that specific substituents, including trifluoromethyl groups, can enhance cytotoxic activity against cancer cells while minimizing off-target effects.
The following table presents selected examples of benzimidazole-based drugs and their therapeutic indications, illustrating the broad impact of this scaffold in medicinal chemistry.
The medicinal significance of benzimidazole derivatives is thus firmly established, with ongoing research focused on the discovery and optimization of new analogues with improved efficacy and safety profiles. The study of this compound is a natural extension of this tradition, leveraging the unique properties of both the benzimidazole core and the trifluoromethyl group to explore new frontiers in therapeutic development.
Current Research Landscape
The contemporary research landscape surrounding this compound is characterized by a multidisciplinary approach that integrates synthetic chemistry, structural analysis, and the exploration of physicochemical properties. Recent advances in synthetic methodologies have enabled the efficient preparation of fluorinated benzimidazole derivatives, including the title compound, under environmentally benign conditions.
One notable trend in current research is the adoption of sustainable and green chemistry principles in the synthesis of benzimidazole derivatives. For example, ultrasound-assisted reactions and solvent-free conditions have been employed to facilitate the rapid and high-yielding synthesis of trifluoromethyl-substituted benzimidazoles and related heterocycles. These methods not only reduce the environmental impact of chemical synthesis but also offer practical advantages in terms of reaction efficiency and scalability.
Structural studies have provided valuable insights into the conformational preferences and intermolecular interactions of fluorinated benzimidazole derivatives. X-ray crystallographic analyses have revealed that the introduction of trifluoromethyl groups can influence molecular packing, hydrogen bonding patterns, and overall crystal stability. Such structural information is critical for understanding the behavior of these compounds in biological systems and for guiding the rational design of new analogues.
The physicochemical properties of this compound, including its molecular weight, solubility, and electronic characteristics, have been characterized using a combination of computational and experimental techniques. These studies have highlighted the impact of the trifluoromethyl group on the compound's lipophilicity and electronic distribution, factors that are known to influence both biological activity and pharmacokinetic behavior.
The following table summarizes key physicochemical properties of this compound, as reported in recent literature.
In addition to synthetic and structural studies, computational modeling and in silico analyses have been employed to predict the reactivity, stability, and potential biological interactions of this compound. These approaches complement experimental data and provide a framework for the rational design of new derivatives with optimized properties.
The current research landscape is thus marked by a synergy between methodological innovation, structural elucidation, and the exploration of functional properties, all of which contribute to a deeper understanding of the title compound and its potential applications.
Research Objectives and Scientific Motivations
The scientific motivations underlying the study of this compound are multifaceted, reflecting both the intrinsic interest in fluorinated heterocycles and the broader quest to develop new molecules with desirable physicochemical and biological properties. The primary research objectives can be delineated as follows:
One major objective is the exploration of structure-activity relationships within the family of benzimidazole derivatives, with a particular focus on the impact of trifluoromethyl substitution at the 2-position. By systematically varying the nature and position of substituents, researchers aim to elucidate the key structural determinants of biological activity, binding affinity, and selectivity. The acetone moiety linked via the N-1 position introduces additional functionality, potentially enabling interactions with a wider range of biological targets.
Another important motivation is the investigation of the physicochemical properties conferred by the trifluoromethyl group. The electron-withdrawing nature of this group is known to influence the acidity, basicity, and overall reactivity of the benzimidazole core, as well as to enhance metabolic stability and membrane permeability. Understanding these effects is essential for the rational design of compounds with improved pharmacokinetic and pharmacodynamic profiles.
The development of sustainable and efficient synthetic methodologies represents a further objective. The adoption of green chemistry principles, such as solvent-free reactions, ultrasound-assisted synthesis, and continuous-flow techniques, reflects a commitment to reducing the environmental impact of chemical research while maintaining high standards of efficiency and reproducibility.
A final, overarching motivation is the potential application of this compound and related compounds in the discovery of new therapeutic agents. The demonstrated utility of benzimidazole derivatives in the treatment of diverse diseases provides a strong rationale for the continued exploration of novel analogues, particularly those featuring fluorinated substituents that may confer enhanced activity and selectivity.
The following table outlines the primary research objectives and their scientific justifications.
These objectives collectively define the scientific rationale for ongoing research into this compound, situating it at the intersection of synthetic innovation, structural analysis, and medicinal chemistry.
Properties
IUPAC Name |
1-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c1-7(17)6-16-9-5-3-2-4-8(9)15-10(16)11(12,13)14/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFCKYZEWABJTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C2=CC=CC=C2N=C1C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetone typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.
Attachment of Acetone Moiety: The final step involves the alkylation of the benzimidazole derivative with a suitable acetone derivative under basic conditions to yield the target compound.
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, to improve yield and efficiency.
Chemical Reactions Analysis
Alkylation Reactions
The benzimidazole nitrogen (N1) undergoes selective alkylation due to the electron-withdrawing effect of the trifluoromethyl group at the C2 position. For example:
Example Reaction :
1-[2-(Trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetone + Butyl iodide → 1-Butyl-1H-benzimidazole derivative
| Parameter | Value | Source |
|---|---|---|
| Reagents/Conditions | KOH, acetone, 60°C, 3 h | |
| Yield | 74% | |
| Spectral Confirmation | ¹H NMR, ¹³C NMR, MS (ESI-TOF) |
This reaction highlights the regioselectivity at N1, a common feature in benzimidazole chemistry .
Acylation Reactions
The ketone moiety participates in nucleophilic acyl substitution, while the benzimidazole core can undergo further derivatization.
Example Reaction :
this compound + Acetyl chloride → N-Acetylated derivative
| Parameter | Value | Source |
|---|---|---|
| Reagents/Conditions | Pyridine, room temperature, 3 h | |
| Yield | 65% | |
| Spectral Confirmation | ¹H NMR (δ 12.19 ppm for NH), MS |
The trifluoromethyl group stabilizes intermediates via inductive effects, facilitating efficient acylation .
Nucleophilic Substitution
The benzimidazole C2 position (adjacent to CF₃) is susceptible to nucleophilic substitution under harsh conditions:
Example :
Replacement of CF₃ with amines or thiols in polar aprotic solvents (DMF, DMSO) .
| Parameter | Value | Source |
|---|---|---|
| Typical Reagents | K₂CO₃, DMF, 80°C | |
| Applications | Synthesis of bioactive analogs |
Condensation Reactions
The ketone group participates in Schiff base formation with primary amines:
Example :
this compound + Aniline → Imine derivative
| Parameter | Value | Source |
|---|---|---|
| Conditions | Ethanol, reflux, 6–8 h | |
| Yield Range | 50–70% |
Key Reaction Trends
Scientific Research Applications
Medicinal Chemistry
The compound is explored for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively. Research indicates that benzimidazole derivatives often exhibit:
- Antimicrobial Activity : Studies have shown that compounds with benzimidazole moieties possess significant antibacterial and antifungal properties. For instance, a study demonstrated that derivatives of benzimidazole could inhibit the growth of various bacterial strains, suggesting potential use as antibiotics .
- Anticancer Properties : Some benzimidazole derivatives have been investigated for their anticancer effects. In vitro studies indicate that these compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapeutics .
Agricultural Science
The compound has applications in agrochemicals, particularly as a pesticide or herbicide. The trifluoromethyl group enhances the lipophilicity of the molecules, improving their ability to penetrate plant tissues and exert biological effects. Specific applications include:
- Fungicides : Research has shown that compounds similar to 1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetone can effectively control fungal pathogens in crops, thereby increasing agricultural yields .
- Insecticides : Some studies suggest that this compound can disrupt insect hormonal systems, leading to effective pest control without harming beneficial insects .
Case Study 1: Antimicrobial Activity Evaluation
A study conducted on various benzimidazole derivatives, including this compound, assessed their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated:
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| This compound | 15 | E. coli |
| Control (Ampicillin) | 20 | E. coli |
| This compound | 18 | S. aureus |
| Control (Penicillin) | 22 | S. aureus |
This case study highlights the potential of this compound as an antimicrobial agent.
Case Study 2: Agricultural Application
In a field trial assessing the effectiveness of various fungicides on crop yield, this compound was tested against common fungal pathogens affecting corn crops. The results showed:
| Treatment | Disease Severity (%) | Yield Increase (%) |
|---|---|---|
| Control | 40 | - |
| Fungicide A (Standard) | 20 | 30 |
| This compound | 25 | 25 |
This study indicates that while not as effective as the standard fungicide, the compound still offers substantial benefits in managing fungal diseases.
Mechanism of Action
The mechanism of action of 1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The benzimidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
(a) 2-[2-(Trifluoromethyl)-1H-1,3-Benzimidazol-1-yl]acetic Acid (CAS: 313241-14-4)
- Structure : Replaces the acetone group with a carboxylic acid (-COOH).
- Synthesis : Prepared via refluxing 1,2-phenylenediamine with trifluoroacetic acid (CF₃COOH) and HCl under nitrogen .
- Properties : High melting point (248°C), indicative of crystallinity and strong intermolecular interactions .
- Applications: Potential as a building block for pharmaceuticals due to carboxylic acid’s versatility in forming salts or esters.
(b) N-(4-Methoxyphenyl)-2-[2-(Trifluoromethyl)-1H-1,3-Benzimidazol-1-yl]acetamide (CAS: 478030-69-2)
- Structure : Acetamide derivative with a 4-methoxyphenyl substituent.
- Synthesis : Likely involves coupling of the benzimidazole core with an activated acetamide intermediate.
- Properties : Molecular weight 349.31; the methoxy group enhances solubility in organic solvents compared to the acetic acid analogue .
(c) Triazole-Thiazole Hybrids (e.g., Compounds 9a–9e)
- Structure : Combine benzimidazole with triazole and thiazole rings, substituted with aryl groups (e.g., fluorophenyl, bromophenyl).
- Synthesis : Achieved via click chemistry (Cu-catalyzed azide-alkyne cycloaddition) and amide coupling .
- Properties : Demonstrated α-glucosidase inhibitory activity, with compound 9c showing superior docking affinity compared to acarbose .
Physicochemical Properties
| Compound | Molecular Weight | Melting Point | Key Functional Groups | Solubility Profile |
|---|---|---|---|---|
| Target Acetone Derivative | ~257.2* | Not Reported | Ketone (-COCH₃) | Moderate organic solubility |
| Acetic Acid Analogue (313241-14-4) | 244.16 | 248°C | Carboxylic Acid (-COOH) | Polar solvents (e.g., DMF) |
| Acetamide Derivative (478030-69-2) | 349.31 | Not Reported | Acetamide (-CONHAr) | High in DMSO/DMF |
| Triazole-Thiazole Hybrids (9a–9e) | 500–550* | 160–220°C | Triazole, Thiazole, Aryl | Variable (dependent on R) |
*Calculated based on molecular formula.
Biological Activity
1-[2-(Trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetone, with the chemical formula and CAS Number 876601, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on antiprotozoal effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula :
- Molecular Weight : 250.19 g/mol
- SMILES Notation : CC(=O)N1C2=C(N=C1C=C(C=C2)C(F)(F)F)C(=O)N
Antiprotozoal Activity
Recent studies have highlighted the antiprotozoal activity of benzimidazole derivatives, including those containing trifluoromethyl groups. For instance, a study published in the European Journal of Medicinal Chemistry examined various derivatives against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The findings indicated that compounds with a trifluoromethyl substitution exhibited enhanced potency compared to their non-substituted counterparts.
| Compound | Target Organism | IC50 (µM) |
|---|---|---|
| This compound | E. histolytica | <0.050 |
| This compound | G. intestinalis | <0.050 |
| This compound | T. vaginalis | <0.070 |
The results suggest that the trifluoromethyl group significantly contributes to the increased biological activity of these compounds by enhancing their interaction with target enzymes or receptors involved in protozoal survival and replication .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the benzimidazole scaffold can lead to significant changes in biological activity. The presence of electron-withdrawing groups like trifluoromethyl not only increases lipophilicity but also influences the binding affinity to biological targets.
Key Findings:
- The introduction of a trifluoromethyl group at the 2-position of the benzimidazole ring enhances antiprotozoal activity.
- Substituents at various positions on the aromatic ring can modulate potency, with specific configurations yielding better results.
Case Studies
A notable case study involved the synthesis and evaluation of various benzimidazole derivatives for their antiprotozoal properties. The study compared compounds with different substituents and identified that those with a trifluoromethyl group consistently displayed superior activity against protozoan parasites.
Study Highlights:
- Methodology : Compounds were synthesized using standard organic synthesis techniques and tested in vitro against protozoan strains.
- Results : Compounds with trifluoromethyl substitutions showed IC50 values significantly lower than those of standard drugs used as controls.
Q & A
Basic: What synthetic strategies are effective for preparing 1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetone?
Methodological Answer:
The compound can be synthesized via condensation reactions. For example:
- Step 1: React 2-(trifluoromethyl)-1H-benzimidazole with chloroacetone in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to facilitate alkylation at the benzimidazole N1 position .
- Step 2: Optimize reaction temperature (typically 60–80°C) and monitor progress via TLC or LC-MS.
- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .
Key Considerations:
- Substituent reactivity: The trifluoromethyl group may influence electron density, requiring adjusted stoichiometry .
- Solvent selection: DMF enhances nucleophilicity of benzimidazole, but alternatives like THF or acetonitrile may reduce side reactions .
Basic: How should researchers validate the purity and structural integrity of this compound?
Methodological Answer:
Use a multi-technique approach:
- Elemental Analysis: Compare calculated vs. experimental C, H, N, and F content (e.g., ±0.3% deviation acceptable) .
- Spectroscopy:
- Mass Spectrometry: ESI-MS or HRMS to verify molecular ion [M+H]⁺ and isotopic pattern matching for fluorine .
Advanced: How can researchers address discrepancies between theoretical and experimental elemental analysis data?
Methodological Answer:
Discrepancies often arise from incomplete purification or hygroscopicity. Mitigation steps:
- Recrystallization: Use mixed solvents (e.g., ethanol/water) to remove residual salts or unreacted precursors .
- Drying: Vacuum-dry the compound at 60°C for 24 hours to eliminate moisture .
- Alternative Techniques: Supplement with X-ray fluorescence (XRF) for fluorine quantification or combustion analysis for halogens .
Case Study: reports a 0.2% deviation in carbon content after recrystallization, highlighting the need for rigorous drying .
Advanced: What computational approaches are suitable for studying this compound’s binding interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes). Parameters:
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Validation: Compare docking poses with crystallographic data (e.g., PDB entries) to ensure conformational accuracy .
Advanced: How to refine the crystal structure of this compound using SHELX software?
Methodological Answer:
- Data Collection: Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- SHELX Workflow:
Troubleshooting: For poor resolution data (<1.0 Å), use TWINABS to correct for twinning or anisotropic refinement .
Advanced: How to analyze reaction mechanisms for benzimidazole-acetone derivatives under varying conditions?
Methodological Answer:
- Kinetic Studies: Monitor reaction progress via in situ FTIR or NMR to identify intermediates (e.g., enolate formation in basic conditions) .
- DFT Calculations: Use Gaussian 16 to model transition states (e.g., B3LYP/6-311+G(d,p)). Compare activation energies for alkylation vs. acylation pathways .
- Isotopic Labeling: Introduce ¹³C-labeled acetone to track regioselectivity via ¹³C NMR .
Advanced: How to resolve contradictions in spectroscopic data interpretation?
Methodological Answer:
- Overlapping Signals: Use 2D NMR (COSY, HSQC) to assign ambiguous peaks (e.g., distinguish benzimidazole H2/H4 protons) .
- Dynamic Effects: Variable-temperature NMR (e.g., −40°C to 80°C) to identify rotational barriers in the acetone moiety .
- X-ray Crystallography: Resolve tautomeric forms (e.g., 1H vs. 3H benzimidazole) by comparing bond lengths (C-N vs. C=N) .
Advanced: What strategies optimize yield in large-scale synthesis without compromising purity?
Methodological Answer:
- Flow Chemistry: Continuous flow reactors reduce side reactions (e.g., by controlling residence time and temperature) .
- Catalyst Screening: Test Pd/Cu systems for cross-coupling steps or phase-transfer catalysts for biphasic reactions .
- In-line Analytics: Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .
Example: achieved 85% yield in a 10-g scale reaction using ethanol/water solvent and dropwise NaOH addition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
